molecular formula C17H11BrN2O3S B2370400 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide CAS No. 477547-50-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide

Cat. No.: B2370400
CAS No.: 477547-50-5
M. Wt: 403.25
InChI Key: AFCDBRRCBBEBPY-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a benzo[d][1,3]dioxole moiety, a thiazole ring, and a bromobenzamide group, which collectively contribute to its diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a nucleophilic substitution reaction using a suitable benzo[d][1,3]dioxole derivative.

    Bromination: The bromobenzamide group is introduced via bromination of the corresponding benzamide precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of reduced amides or alcohols

    Substitution: Formation of substituted benzamides or thiazoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Evaluated for its antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the benzo[d][1,3]dioxole moiety and the bromobenzamide group in this compound imparts unique chemical reactivity and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S/c18-12-4-2-1-3-11(12)16(21)20-17-19-13(8-24-17)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCDBRRCBBEBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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